molecular formula C17H11Cl2N3O2 B12414044 5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol

5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol

Cat. No.: B12414044
M. Wt: 360.2 g/mol
InChI Key: TVZDUDDLASVAOM-JCMHNJIXSA-N
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Description

5,6-Dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol typically involves multi-step organic reactions. One common method includes the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent . The reaction conditions often involve the use of methanol (MeOH) at elevated temperatures (around 60°C) and the presence of hydrazine hydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5,6-Dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol undergoes various chemical reactions, including:

    Oxidation: DDQ is commonly used as an oxidant in these reactions. The compound can be oxidized to form different products depending on the reaction conditions.

    Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include DDQ, methanol, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol involves its interaction with specific molecular targets. The compound can form radical cations in the presence of DDQ, which then participate in various chemical reactions . These reactions can lead to the formation of new bonds and the generation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other chlorinated indoles . What sets 5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H11Cl2N3O2

Molecular Weight

360.2 g/mol

IUPAC Name

5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol

InChI

InChI=1S/C17H11Cl2N3O2/c1-24-22-15-8-4-2-3-5-12(8)20-16(15)14-9-6-10(18)11(19)7-13(9)21-17(14)23/h2-7,21,23H,1H3/b22-15-

InChI Key

TVZDUDDLASVAOM-JCMHNJIXSA-N

Isomeric SMILES

CO/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O

Canonical SMILES

CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O

Origin of Product

United States

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